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molecular formula C8H8FNO3 B1373816 4-Amino-2-fluoro-5-methoxybenzoic acid CAS No. 1001346-91-3

4-Amino-2-fluoro-5-methoxybenzoic acid

Cat. No. B1373816
M. Wt: 185.15 g/mol
InChI Key: AOFWIQANMFITAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026234B2

Procedure details

A solution of ethyl 2-fluoro-5-methoxy-4-nitrobenzoic acid (217 mg, 1 mmol), HOAc (cat.) and MeOH (10 mL) was hydrogenated using H-cube hydrogenator. The solution was then concentrated and dried to give the product which can be used for next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.76 (s, 3H) 5.88 (br s, 2H) 6.36 (d, J=16 Hz, 1H) 7.13 (d, J=8 Hz, 1H) 12.32 (br s, 1H).
Name
ethyl 2-fluoro-5-methoxy-4-nitrobenzoic acid
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4]([F:17])=[C:5]([CH:9]=[C:10]([O:15][CH3:16])[C:11]=1[N+:12]([O-])=O)[C:6]([OH:8])=[O:7])C.CC(O)=O>CO>[NH2:12][C:11]1[C:10]([O:15][CH3:16])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:17])[CH:3]=1

Inputs

Step One
Name
ethyl 2-fluoro-5-methoxy-4-nitrobenzoic acid
Quantity
217 mg
Type
reactant
Smiles
C(C)C=1C(=C(C(=O)O)C=C(C1[N+](=O)[O-])OC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the product which
CUSTOM
Type
CUSTOM
Details
can be used for next step without further purification

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C(=O)O)C=C1OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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